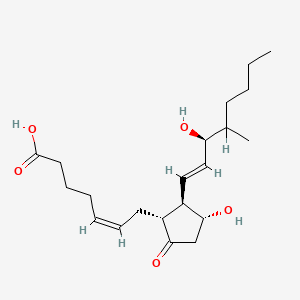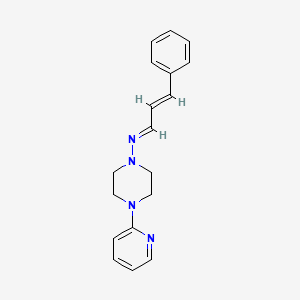![molecular formula C15H11FO2 B1240532 [(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B1240532.png)
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone is a chemical compound characterized by the presence of an oxirane ring and a fluorophenyl group
Vorbereitungsmethoden
The synthesis of [(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone typically involves the reaction of a fluorophenyl compound with an epoxide. One common method includes the use of (2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole as a precursor . The reaction conditions often involve the use of solvents like chloroform or methanol and may require specific temperature and pressure settings to achieve the desired product .
Analyse Chemischer Reaktionen
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone can be compared with similar compounds such as:
1-[(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole: This compound shares a similar oxirane ring structure but differs in the presence of a triazole group.
Epoxiconazole: Another compound with a similar oxirane ring, used primarily as a fungicide.
Eigenschaften
Molekularformel |
C15H11FO2 |
|---|---|
Molekulargewicht |
242.24 g/mol |
IUPAC-Name |
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H11FO2/c16-12-8-6-11(7-9-12)14-15(18-14)13(17)10-4-2-1-3-5-10/h1-9,14-15H/t14-,15+/m0/s1 |
InChI-Schlüssel |
JSNXRAUQMWIZHM-LSDHHAIUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@@H](O2)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)F |
Synonyme |
4-fluorochalcone oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol](/img/structure/B1240449.png)




![(4-Chloro-2-methyl-3-pyrazolyl)-[4-(2-ethoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1240457.png)


![7-[(1R,2R)-2-[(E,3S)-3-(1-butylcyclobutyl)-3-hydroxyprop-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1240464.png)





